Tert-butyl (3S,4R)-3-amino-4-(4-fluorophenyl)piperidine-1-carboxylate

Serotonin transporter Stereochemistry Paroxetine analogs

This (3S,4R) enantiomer is the critical paroxetine core scaffold for synthesizing SERT-targeted PET tracers, metabolites, and CDK4/6-FLT3 kinase inhibitor libraries per US20200299298A1. The vicinal (3S,4R) configuration dictates target engagement; the (3R,4S) antipode and des-fluoro analogs show altered affinity. Boc-protected C-3 amine enables selective functionalization. Procuring this single enantiomer eliminates chiral separation steps, ensuring SAR reproducibility. Request quote for gram-scale R&D supply.

Molecular Formula C16H23FN2O2
Molecular Weight 294.37
CAS No. 1969288-48-9
Cat. No. B2478965
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl (3S,4R)-3-amino-4-(4-fluorophenyl)piperidine-1-carboxylate
CAS1969288-48-9
Molecular FormulaC16H23FN2O2
Molecular Weight294.37
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC(C(C1)N)C2=CC=C(C=C2)F
InChIInChI=1S/C16H23FN2O2/c1-16(2,3)21-15(20)19-9-8-13(14(18)10-19)11-4-6-12(17)7-5-11/h4-7,13-14H,8-10,18H2,1-3H3/t13-,14-/m1/s1
InChIKeyDWRQZVPMOAKIDV-ZIAGYGMSSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Tert-butyl (3S,4R)-3-amino-4-(4-fluorophenyl)piperidine-1-carboxylate: Chiral Piperidine Building Block Overview


Tert-butyl (3S,4R)-3-amino-4-(4-fluorophenyl)piperidine-1-carboxylate (CAS 1969288-48-9) is a chiral, enantiomerically defined 3,4-disubstituted piperidine featuring a Boc-protected primary amine at C-3 and a 4-fluorophenyl substituent at C-4 . This scaffold constitutes the core stereochemical framework of the marketed selective serotonin reuptake inhibitor (SSRI) paroxetine and serves as a privileged intermediate in medicinal chemistry for constructing kinase inhibitors, CCR2 antagonists, and CNS-targeted agents [1]. The (3S,4R) absolute configuration is a critical determinant of biological target engagement, distinguishing this single enantiomer from its (3R,4S) antipode, the (3S,4S) diastereomer, and racemic mixtures [2].

Why Generic Substitution Fails for Tert-butyl (3S,4R)-3-amino-4-(4-fluorophenyl)piperidine-1-carboxylate: Stereochemical and Electronic Determinants of Function


In-class 3-amino-4-arylpiperidine building blocks cannot be freely interchanged because stereochemical configuration at the vicinal C-3 and C-4 positions dictates the three-dimensional presentation of the amine and aryl pharmacophores to biological targets [1]. For paroxetine-related scaffolds, systematic structure-activity relationship (SAR) studies have established that the (3S,4R) configuration provides optimal spatial arrangement for serotonin transporter (SERT) binding, while the (3R,4S) enantiomer and other diastereomers exhibit substantially altered or diminished affinity [1]. Furthermore, the 4-fluorophenyl substituent imparts distinct electronic properties—modulating basicity (pKa) and lipophilicity (logD)—relative to the non-fluorinated phenyl analog, which directly influences pharmacokinetic behavior and off-target promiscuity in downstream drug candidates [2][3]. Procuring the incorrect stereoisomer or the des-fluoro analog introduces uncontrolled variables that compromise SAR reproducibility and candidate progression.

Quantitative Differentiation Evidence for Tert-butyl (3S,4R)-3-amino-4-(4-fluorophenyl)piperidine-1-carboxylate


Stereochemical Impact on Serotonin Transporter (SERT) Binding Affinity: (3S,4R) vs. (3R,4S) Configuration

The (3S,4R) configuration is the pharmacophoric stereochemistry of paroxetine and its active analogs for SERT binding. In systematic SAR studies of paroxetine-related tropane and piperidine analogs, the (-)-trans (3S,4R) enantiomers consistently demonstrated superior affinity for the serotonin transporter compared to the (+)-trans (3R,4S) enantiomers. The stereochemical configuration at the vicinal C-3 and C-4 positions significantly affects both association and dissociation rate constants at the 5-HTT (serotonin transporter) [1]. This stereochemical dependence means that the (3R,4S) enantiomer (CAS 1955540-60-9) or racemic mixtures cannot be substituted for the (3S,4R) enantiomer in programs targeting SERT or SERT-related pharmacology without compromising binding potency.

Serotonin transporter Stereochemistry Paroxetine analogs SERT binding

Fluorine Effect on Antibacterial Potentiator Activity: 4-Fluorophenyl vs. Phenyl in 3-Arylpiperidines

In a study evaluating 3-arylpiperidine derivatives as potentiators of existing antibacterial agents, the 4-fluorophenyl-substituted lead compound (1) exhibited an IC50 of approximately 90 μM in a high-throughput potentiator assay against E. coli [1]. Systematic SAR evaluation of aryl substitution revealed that removal of the fluorine atom to yield the defluorinated phenyl analogue (compound 17) resulted in a compound that was equipotent to the original fluorinated lead (IC50 ~90 μM), indicating that the fluorine effect on intrinsic potentiator activity is modest in this specific assay context [1]. However, the fluorine substituent modulated other pharmacological properties, including compound lipophilicity and metabolic stability. This demonstrates that while the 4-fluorophenyl and phenyl analogs may exhibit comparable potency in certain assays, the fluorine atom provides differentiated physicochemical properties that influence downstream developability.

Antibacterial potentiator Fluorine SAR Efflux pump 3-Arylpiperidine

Physicochemical Modulation by Fluorine: pKa and Lipophilicity Shifts in 3-Aminopiperidine Scaffolds

Comprehensive physicochemical profiling of 3-aminofluoropiperidine libraries demonstrated that the introduction of fluorine atom(s) into the piperidine scaffold systematically decreases the pKa of the adjacent amine and modulates overall lipophilicity [1]. Although this study focused on fluorine directly attached to the piperidine ring (rather than on a pendant aryl group), the electronic principles are class-transferable: the electron-withdrawing 4-fluorophenyl substituent in the title compound reduces the basicity of the C-3 primary amine relative to the non-fluorinated phenyl analog, as reflected in the computed LogD (pH 7.4) value of 0.78 and LogP of 2.40 for the title compound [2]. The relative stereochemistry of substituents on the piperidine core was found to have only a small effect on pKa, indicating that the (3S,4R) and (3R,4S) enantiomers exhibit similar ionization profiles but divergent target-binding geometries [1].

Physicochemical properties pKa Lipophilicity Fluorine effect 3-Aminopiperidine

Chiral Intermediate Utility: (3S,4R) Scaffold for Paroxetine and Downstream Kinase Inhibitors

The (3S,4R)-4-(4-fluorophenyl)piperidine scaffold with a Boc-protected C-3 amine serves as a direct precursor to paroxetine (via hydroxymethylation and subsequent etherification) and to multiple kinase inhibitor series through amine deprotection and coupling with heteroaryl chlorides [1][2]. The Boc protecting group enables orthogonal synthetic manipulation: it can be selectively removed under acidic conditions (TFA or HCl) to liberate the free amine for subsequent functionalization, while the 4-fluorophenyl group remains intact. Derivatives elaborated from this intermediate have demonstrated potent CDK4/6 inhibition (IC50 values of 11 nM and 13.1 nM, respectively) as reported in BindingDB for compounds derived from the (3S,4R)-3-amino-4-fluoropiperidine scaffold [3]. This contrasts with the (3S,4S) diastereomeric series, which presents a different spatial orientation of the amine and aryl groups and is not interchangeable for targets requiring the trans-3,4-disubstituted configuration.

Paroxetine synthesis Kinase inhibitor Chiral intermediate Boc deprotection

CCR2 Antagonist Program: 4-(4-Fluorophenyl)piperidine as a Privileged Pharmacophore vs. Heteroaryl Replacements

In a CCR2 antagonist optimization program, the 4-(4-fluorophenyl)piperidine moiety was identified as a key pharmacophoric element [1]. Systematic replacement of this moiety with 4-heteroaryl piperidine and 4-(carboxyphenyl)-piperidine subunits revealed that some resulting analogs retained potency in CCR2 binding assays while demonstrating improved selectivity versus the I(Kr) (hERG) channel [1][2]. This indicates that the 4-(4-fluorophenyl)piperidine group, while contributing to target potency, may carry hERG liability that can be mitigated through heteroaryl substitution. The title compound, as the Boc-protected (3S,4R) variant, provides the intact 4-fluorophenyl pharmacophore for early-stage CCR2 antagonist SAR exploration, allowing direct comparison with heteroaryl replacement series.

CCR2 antagonist 4-Fluorophenylpiperidine Selectivity hERG

Optimal Application Scenarios for Tert-butyl (3S,4R)-3-amino-4-(4-fluorophenyl)piperidine-1-carboxylate in Drug Discovery and Chemical Biology


Synthesis of Paroxetine Analogs and SERT-Targeted Molecular Probes

The (3S,4R) stereochemistry of the title compound matches the core configuration of paroxetine, making it the preferred starting material for synthesizing paroxetine metabolites, derivatives, and SERT-targeted PET tracer precursors [1]. The Boc-protected C-3 amine can be selectively deprotected and functionalized without disturbing the 4-fluorophenyl group. Using this enantiopure intermediate avoids the need for chiral chromatographic separation of diastereomeric mixtures downstream, reducing synthetic step count and improving overall yield in multi-step sequences.

Kinase Inhibitor Lead Optimization Using the (3S,4R)-Amino-Fluoropiperidine Scaffold

Boc-deprotection of the title compound liberates the free C-3 amine, which can be coupled with heteroaryl halides (e.g., 2,5-dichloro-7H-pyrrolo[2,3-d]pyrimidine) to generate potent CDK4/6 and FLT3 kinase inhibitors with low nanomolar IC50 values [2]. The (3S,4R) configuration places the elaborated heteroaryl-amino group in the trans orientation relative to the 4-fluorophenyl ring, which is critical for ATP-binding site engagement. This intermediate is directly referenced in patent literature (US20200299298A1) for constructing amino-fluoropiperidine kinase inhibitor libraries [2].

CCR2 Antagonist SAR: 4-Fluorophenyl Pharmacophore Reference Standard

In CCR2 antagonist programs, the 4-(4-fluorophenyl)piperidine moiety represents a privileged pharmacophore for chemokine receptor binding [3]. The title compound provides the Boc-protected form of this pharmacophore for systematic SAR studies comparing 4-fluorophenyl versus 4-heteroaryl and 4-carboxyphenyl replacements. Such comparisons have demonstrated that heteroaryl replacements can retain CCR2 potency while improving hERG selectivity [3]. Procurement of the single (3S,4R) enantiomer ensures that stereochemical variables are controlled during pharmacophore replacement studies.

Physicochemical Property Benchmarking: Fluorinated vs. Non-Fluorinated Piperidine Building Blocks

The title compound serves as a benchmark 4-fluorophenyl-substituted building block for systematic physicochemical profiling studies. Its computed LogP (2.40) and LogD at pH 7.4 (0.78) [4] represent a reference point for comparing lipophilicity and ionization behavior against the non-fluorinated phenyl analog (CAS 221141-81-7) and other aryl-substituted piperidines. These comparisons are essential for rational building block selection in fragment-based drug discovery and for developing predictive models of fluorine effects on amine basicity and membrane permeability [5].

Quote Request

Request a Quote for Tert-butyl (3S,4R)-3-amino-4-(4-fluorophenyl)piperidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.